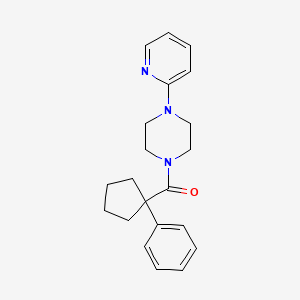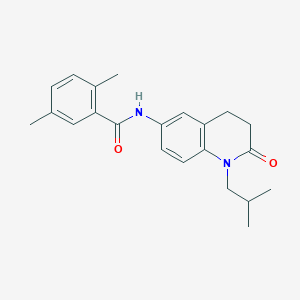
3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate is a chemical compound with significant potential in scientific research. This compound is known for its unique properties, making it a versatile material for various studies. Its molecular formula is C10H12N2O8, and it has a molecular weight of 288.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate typically involves the reaction of 3-(2-Methoxyphenoxy)-1,2-propanediol with nitric acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the nitration process. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials are mixed in large reactors, and the reaction is carefully monitored to ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the dinitrate groups to other functional groups.
Substitution: The methoxy and phenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate involves its interaction with molecular targets and pathways within cells. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in key cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenoxy)-1,2-propanediol: A related compound with similar structural features but lacking the dinitrate groups.
2-Methoxyphenol (Guaiacol): A simpler compound with a methoxy and phenol group, used in various chemical applications.
Uniqueness
3-(2-Methoxyphenoxy)propane-1,2-diyl dinitrate is unique due to the presence of both methoxyphenoxy and dinitrate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for diverse research applications .
Propiedades
IUPAC Name |
[1-(2-methoxyphenoxy)-3-nitrooxypropan-2-yl] nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O8/c1-17-9-4-2-3-5-10(9)18-6-8(20-12(15)16)7-19-11(13)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRRRMQEQGRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910900.png)
![N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2910901.png)



![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)

![2-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2910913.png)
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2910914.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)

![N-(4-BROMOPHENYL)-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE](/img/structure/B2910918.png)
